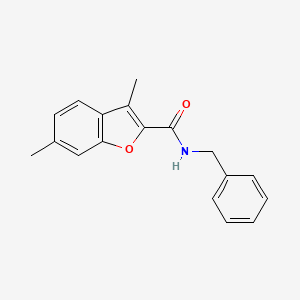

N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-8-9-15-13(2)17(21-16(15)10-12)18(20)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJYJTILHLAQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215862 | |

| Record name | 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-11-3 | |

| Record name | 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.

Carboxamide Formation: The carboxamide group is formed by reacting the benzofuran derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide. The compound has shown promising activity against various pathogens.

Case Studies:

- A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv strains. Compounds with specific substitutions demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL, indicating strong antimycobacterial properties .

- Another study reported that modifications at the C-6 position of benzofuran significantly impacted antibacterial activity against strains like E. coli and S. aureus, with some compounds exhibiting MIC values below 10 μg/mL .

Data Table: Antimicrobial Efficacy of Benzofuran Derivatives

| Compound Name | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 3 | M. tuberculosis H37Rv | 8 | |

| Compound 4 | E. coli | <10 | |

| Compound 17d | S. aureus | <10 |

Anticancer Applications

Benzofuran derivatives have also been investigated for their anticancer properties, with several studies indicating their potential as effective agents against various cancer cell lines.

Case Studies:

- Research demonstrated that novel benzofurancarboxamides exhibited significant cytotoxic effects on cancer cell lines, with some compounds showing IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

- A specific study focused on the synthesis of benzofuran derivatives that were evaluated for their ability to inhibit cancer cell proliferation, revealing promising results that warrant further exploration .

Data Table: Anticancer Activity of Benzofuran Derivatives

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of research interest. Compounds in this class have been shown to act as COX-2 inhibitors, which are crucial in managing inflammation and pain.

Case Studies:

- In vitro studies indicated that certain benzofuran derivatives effectively inhibited COX-2 enzyme activity, which is pivotal in the inflammatory response . This suggests that this compound could be developed into a therapeutic agent for inflammatory conditions.

Data Table: COX-2 Inhibition Activity

Mechanism of Action

The mechanism of action of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features

- Benzofuran vs. Benzene Core : The benzofuran core in the target compound provides a rigid, planar structure conducive to π-π interactions, unlike the simpler benzene ring in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This rigidity may enhance binding specificity in biological targets.

- Substituent Effects :

- The 3,6-dimethyl groups in the target compound likely increase steric hindrance and lipophilicity compared to the single methyl group in ’s compound.

- Halogenated derivatives (e.g., GSK8175 analogs with Br/F) exhibit enhanced electronic effects and binding affinity but may suffer from higher molecular weight and toxicity risks .

Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound enhances logP compared to the hydrophilic hydroxyethyl group in ’s compound, suggesting better membrane permeability but poorer aqueous solubility.

- Synthetic Complexity : GSK8175 derivatives require multi-step synthesis (e.g., azide reduction with SnCl₂), whereas the target compound could be synthesized via straightforward amide coupling .

Biological Activity

N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits various biological properties:

- Antimicrobial Activity : The compound has shown potential against a range of pathogens, suggesting its utility in treating infections.

- Antiviral Properties : Preliminary studies indicate efficacy against certain viral strains, although further research is needed to fully elucidate its mechanisms.

- Anticancer Effects : Notably, this compound has been evaluated for its anticancer properties across multiple cell lines.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets. It may modulate the activity of various enzymes or receptors involved in cellular signaling pathways. The exact targets remain under investigation but are critical for understanding its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzofuran structure significantly influence its biological activity. For instance:

- Substituents at specific positions on the benzofuran ring can enhance or reduce cytotoxicity.

- The presence of an amide group is crucial for maintaining anticancer activity.

Table 1 summarizes key findings from SAR analyses:

| Compound Variant | Structural Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Base Compound | None | 15 | Moderate Anticancer |

| Variant A | -OCH3 at C6 | 5 | High Anticancer |

| Variant B | -Cl at C5 | 10 | Moderate Anticancer |

| Variant C | -NH2 at C4 | 8 | High Anticancer |

Cytotoxicity Studies

A study conducted by evaluated the cytotoxicity of various benzofuran derivatives against several cancer cell lines including ME-180 and A549. The results indicated that this compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics.

Antimicrobial Efficacy

In another investigation, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibitory concentration (MIC) in the low micromolar range, indicating potent antimicrobial activity .

Antiviral Activity

Research highlighted by suggested that this compound could inhibit viral replication in vitro. Further studies are required to confirm these findings and explore potential mechanisms.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Start with benzofuran-2-carboxylic acid derivatives. For example, highlights C-H arylation or cyclization reactions to construct the benzofuran ring.

Substitution at Position 3 and 6 : Methyl groups are introduced via alkylation or Friedel-Crafts reactions under acidic conditions (e.g., AlCl₃) .

Amidation : Couple the benzofuran-2-carboxylic acid intermediate with benzylamine. describes using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C to form the carboxamide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation.

Key Challenges : Competing side reactions during methylation (e.g., over-alkylation) require careful stoichiometric control .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the benzofuran aromatic protons (δ 6.8–7.6 ppm), methyl groups (δ 2.1–2.5 ppm), and amide proton (δ 8.6–9.0 ppm). provides detailed NMR shifts for analogous benzofuran carboxamides .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- Melting Point : Compare with literature values (e.g., analogs in show mp 192–196°C for benzofuran derivatives) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : suggests Pd(OAc)₂/XPhos for C-H activation, improving regioselectivity during benzofuran formation .

- Solvent Effects : Anhydrous DMF or THF () minimizes hydrolysis of intermediates. Microwave-assisted synthesis (e.g., 100°C, 30 min) can accelerate steps .

- Temperature Control : Low temperatures (0°C) during amidation reduce racemization ( ) .

- Yield Data : Pilot studies report 45–60% yields for similar carboxamides after optimization .

Advanced: How can structural contradictions (e.g., regiochemistry or stereochemistry) in analogs be resolved?

Methodological Answer:

- X-ray Crystallography : Definitive proof of regiochemistry for methyl groups (3,6 vs. 4,7 positions) .

- 2D NMR (COSY, NOESY) : Resolve ambiguities in benzyl group orientation or amide conformation ( used NOESY to confirm substituent spatial arrangements) .

- DFT Calculations : Predict thermodynamic stability of regioisomers to guide synthesis .

Basic: What biological targets or mechanisms are hypothesized for benzofuran-2-carboxamide derivatives?

Methodological Answer:

- TRIM24 Bromodomain Inhibition : Structurally related N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives ( ) show potent TRIM24 binding (IC₅₀ < 100 nM), suggesting analogous targets for this compound .

- Enzyme Assays : Test inhibitory activity via fluorescence polarization (FP) assays using recombinant TRIM24 protein .

- Cellular Models : Evaluate anti-proliferative effects in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ dose-response curves .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- Substitution Patterns : shows that N-benzyl groups enhance TRIM24 affinity, while 3,6-dimethyl substitution improves metabolic stability .

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzyl moiety to enhance target engagement (see for fluorinated analogs) .

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses with TRIM24 (PDB: 5L3H) and prioritize synthetic targets .

Basic: What strategies are recommended for improving solubility and stability in biological assays?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts ( ) to enhance aqueous solubility .

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays.

- Prodrug Design : Modify the amide group to ester prodrugs (e.g., pivaloyloxymethyl esters) for improved membrane permeability .

Advanced: How can researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments using identical cell lines (e.g., ATCC-validated HepG2) and assay conditions (e.g., 72 h incubation).

- Orthogonal Validation : Combine FP assays ( ) with thermal shift assays (TSA) to confirm target engagement .

- Batch Purity Analysis : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.